molecular formula C22H27N3O2 B12559192 4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine CAS No. 188864-93-9

4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine

Cat. No.: B12559192
CAS No.: 188864-93-9
M. Wt: 365.5 g/mol
InChI Key: SDICZZOJCBUTKU-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine is a complex organic compound that features both nitrophenyl and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine typically involves multi-step organic reactions. One common method might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Coupling Reaction: Formation of the piperidine ring and its attachment to the phenyl ring.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Aromatics: From various substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Potential use in the development of pharmaceuticals due to its structural features.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylpiperidine: Lacks the additional phenyl group.

    1-(4-Piperidinyl)phenyl compounds: Similar structure but different functional groups.

Uniqueness

The presence of both nitrophenyl and piperidine groups in 4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine makes it unique, offering a combination of properties that can be exploited in various applications.

Properties

CAS No.

188864-93-9

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

4-(4-nitrophenyl)-1-(4-piperidin-1-ylphenyl)piperidine

InChI

InChI=1S/C22H27N3O2/c26-25(27)22-6-4-18(5-7-22)19-12-16-24(17-13-19)21-10-8-20(9-11-21)23-14-2-1-3-15-23/h4-11,19H,1-3,12-17H2

InChI Key

SDICZZOJCBUTKU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N3CCC(CC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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